molecular formula C21H15BrN4O2 B2516607 2-bromo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide CAS No. 1005297-90-4

2-bromo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide

Cat. No.: B2516607
CAS No.: 1005297-90-4
M. Wt: 435.281
InChI Key: SVQQFLNFBFTPIF-UHFFFAOYSA-N
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Description

2-bromo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for forming carbon–carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.

    Solvents: Common solvents include dimethylformamide (DMF) and tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide is unique due to its complex structure, which includes a pyrido[2,3-d]pyrimidine core

Properties

IUPAC Name

2-bromo-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN4O2/c1-13-24-19-17(6-4-12-23-19)21(28)26(13)15-10-8-14(9-11-15)25-20(27)16-5-2-3-7-18(16)22/h2-12H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQQFLNFBFTPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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